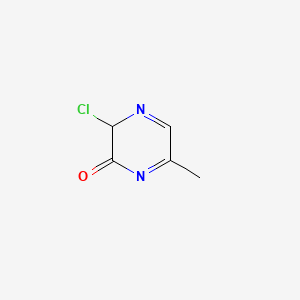![molecular formula C21H32BrN3O3 B15131802 1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr](/img/structure/B15131802.png)
1-[4-(4-Hydroxyphenyl)-4-oxobutyl]-[1,4-bipiperidine]-4-carboxamide hbr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxyphenyl group, a bipiperidine structure, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide typically involves multi-step organic reactions. One common method starts with the reaction of bis-(2-chloroethyl)amine hydrochloride with p-aminophenol to form an intermediate compound. This intermediate is then subjected to further reactions involving various reagents and catalysts to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the oxobutyl chain can be reduced to form alcohol derivatives.
Substitution: The piperidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group yields quinone derivatives, while reduction of the carbonyl group results in alcohol derivatives.
Aplicaciones Científicas De Investigación
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the bipiperidine structure provides a rigid framework that enhances binding affinity. The carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces, to stabilize the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound shares the hydroxyphenyl group and piperazine structure but lacks the bipiperidine and carboxamide groups.
4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime: This compound contains a hydroxyphenyl group but differs significantly in its overall structure and functional groups.
Uniqueness
1’-(4-(4-Hydroxyphenyl)-4-oxobutyl)-[1,4’-bipiperidine]-4’-carboxamide is unique due to its combination of functional groups and structural features. The presence of both a bipiperidine and a carboxamide group provides distinct chemical properties and potential for diverse applications that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C21H32BrN3O3 |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
1-[4-(4-hydroxyphenyl)-4-oxobutyl]-4-piperidin-1-ylpiperidine-4-carboxamide;hydrobromide |
InChI |
InChI=1S/C21H31N3O3.BrH/c22-20(27)21(24-13-2-1-3-14-24)10-15-23(16-11-21)12-4-5-19(26)17-6-8-18(25)9-7-17;/h6-9,25H,1-5,10-16H2,(H2,22,27);1H |
Clave InChI |
NYZYURWTUCUNLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)O)C(=O)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)


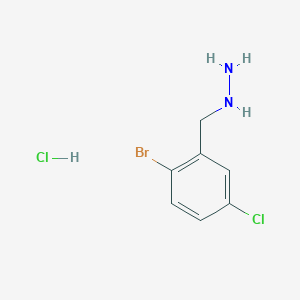
![1,5-dimethyl (2E)-2-[2-(3-methoxyphenyl)hydrazin-1-ylidene]-3-oxopentanedioate](/img/structure/B15131761.png)
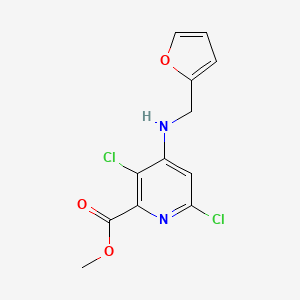
![5-(3-(Benzyloxy)phenyl)-5H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B15131779.png)
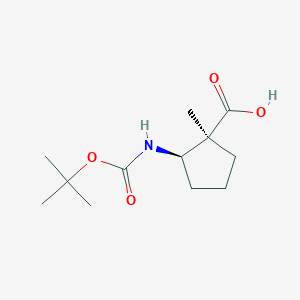
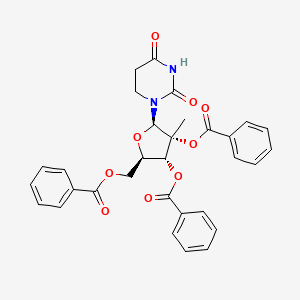
![5,6-Dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B15131799.png)
